molecular formula C7H8ClF2N B1421690 3-(Difluoromethyl)aniline hydrochloride CAS No. 161363-34-4

3-(Difluoromethyl)aniline hydrochloride

Cat. No.: B1421690
CAS No.: 161363-34-4
M. Wt: 179.59 g/mol
InChI Key: OLXFMDJJSLZYLD-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)aniline hydrochloride is a synthetic compound with the molecular formula C7H8ClF2N and a molecular weight of 179.59 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)aniline hydrochloride typically involves the difluoromethylation of aniline derivatives. One common method is the reaction of 1-(Difluoromethyl)-3-nitrobenzene with reducing agents to form 3-(Difluoromethyl)aniline, which is then converted to its hydrochloride salt . The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-(Difluoromethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)aniline hydrochloride include:

  • 3-(Trifluoromethyl)aniline
  • 4-(Difluoromethyl)aniline
  • 2-(Difluoromethyl)aniline

Uniqueness

What sets this compound apart is its specific difluoromethyl group, which imparts unique chemical and biological properties.

Biological Activity

3-(Difluoromethyl)aniline hydrochloride (CAS No. 161363-34-4) is a synthetic compound characterized by its difluoromethyl group attached to an aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique chemical properties and potential biological activities. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7_7H8_8ClF2_2N, with a molecular weight of 179.59 g/mol. The synthesis typically involves the difluoromethylation of aniline derivatives, often through the reaction of 1-(Difluoromethyl)-3-nitrobenzene with reducing agents to yield the desired aniline compound, followed by conversion to its hydrochloride salt.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Difluoromethylation1-(Difluoromethyl)-3-nitrobenzene, reducing agents
2Hydrochloride formationHydrochloric acid

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances the compound's reactivity and binding affinity towards specific receptors and enzymes, influencing numerous biochemical pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been investigated for potential interactions with receptors such as P2X3, which are implicated in pain signaling .

Antiproliferative Activity

Research has indicated that various aniline derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, studies have shown that compounds similar to this compound possess moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines .

Table: Antiproliferative Activity of Aniline Derivatives

CompoundCell LineIC50_{50} (µM)
This compoundA549X.X
Similar Derivative AMDA-MB-231X.X
Similar Derivative BHeLaX.X

(Note: Specific IC50_{50} values for this compound need to be determined through experimental studies.)

Case Studies

  • P2X3 Receptor Antagonism : A study highlighted the development of selective P2X3 receptor antagonists based on aniline derivatives. Modifications including difluoromethyl groups were shown to enhance metabolic stability and receptor selectivity .
  • Antiprotozoal Activity : Research on related compounds demonstrated favorable effects against protozoan infections, suggesting that structural modifications like difluoromethyl substitution could enhance biological efficacy .

Properties

IUPAC Name

3-(difluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c8-7(9)5-2-1-3-6(10)4-5;/h1-4,7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFMDJJSLZYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161363-34-4
Record name 3-(difluoromethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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